molecular formula C9H8BrNO4 B1424152 Dimethyl 5-bromopyridine-2,3-dicarboxylate CAS No. 521980-82-5

Dimethyl 5-bromopyridine-2,3-dicarboxylate

Cat. No. B1424152
M. Wt: 274.07 g/mol
InChI Key: JYRYOIMMYLBBNZ-UHFFFAOYSA-N
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Patent
US08754096B2

Procedure details

Sodium borohydride (15.9 g, 420 mmol) was added portionwise over 30 min to a solution of dimethyl 5-bromopyridine-2,3-dicarboxylate (20 g, 73 mmol) in ethanol (460 mL) precooled to 0° C. A solution of calcium chloride (23.3 g, 209 mmol) in 150 mL was added slowly at 0° C., and the reaction mixture was warmed to 23° C. and stirred overnight. Excess sodium borohydride was quenched by slow addition of aqueous 2 N HCl solution (230 mL, 460 mmol), followed by a stirring at 23° C. for 2 h. The mixture was concentrated to dryness. Saturated aqueous sodium bicarbonate solution was added to the residue until a pH of approximately 7 was reached. The aqueous mixture was extracted with 2-methyltetrahydrofuran (4×200 mL). The combined organic layers were dried over sodium sulfate then treated with a solution of 4 N HCl in dioxane (25 mL, 100 mmol). The resulting solid was filtered, washed with 2-methyltetrahydrofuran, and dried to give the title compound as a hydrochloride salt. MS: m/z=218.1 (M+1).
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
230 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([C:14](OC)=[O:15])[C:7]([C:10](OC)=[O:11])=[N:8][CH:9]=1.[Cl-].[Ca+2].[Cl-].Cl.O1CCOCC1>C(O)C>[Br:3][C:4]1[CH:5]=[C:6]([CH2:14][OH:15])[C:7]([CH2:10][OH:11])=[N:8][CH:9]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)OC)C(=O)OC
Name
Quantity
460 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
23.3 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
230 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precooled to 0° C
CUSTOM
Type
CUSTOM
Details
stirring at 23° C.
CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate solution was added to the residue until a pH of approximately 7
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 2-methyltetrahydrofuran (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with 2-methyltetrahydrofuran
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)CO)CO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.